AQ-RA 741
Description
Overview of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) and Their Physiological Roles
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine wikipedia.orgmdpi.comsketchy.com. These receptors are widely distributed across various tissues and organs, primarily mediating responses within the parasympathetic nervous system, though they also have a role in sympathetic control of sweat glands wikipedia.org. There are five distinct subtypes of muscarinic receptors, designated M1, M2, M3, M4, and M5, each exhibiting unique tissue distribution and physiological functions mdpi.comsketchy.comguidetopharmacology.org.
M1 receptors are predominantly found in the central nervous system (CNS) and are involved in neuronal activation, signaling, behavior, learning, and memory sketchy.combms.com.
M2 receptors are largely located in the myocardium (heart) and smooth muscle sketchy.com. In the heart, M2 receptors are critical for controlling heart rate, where their activation by acetylcholine released from vagal parasympathetic neurons reduces the heart beating frequency wikipedia.orgguidetopharmacology.orgapexbt.combiocrick.com. They also moderately reduce the contractile forces of atrial cardiac muscle and decrease the conduction velocity of the atrioventricular (AV) node wikipedia.org. M2 receptors operate via Gi-type G proteins, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) and an increase in potassium (K+) efflux, generally resulting in inhibitory effects wikipedia.org. Beyond cardiac function, M2 receptors are implicated in muscarinic receptor-dependent movement, antinociceptive responses, and temperature regulation apexbt.combiocrick.com.
M3 receptors are found in various effector organs, including glands (e.g., salivary glands, those involved in insulin (B600854) production) and smooth muscles of the airways, ileum, iris, and bladder wikipedia.orgsketchy.comguidetopharmacology.orgbms.com. They mediate vasoconstriction and stimulate glandular secretions wikipedia.orgguidetopharmacology.orgbms.com. In smooth muscle, M3 receptors are primarily responsible for contractile responses mdpi.comguidetopharmacology.org. These receptors are coupled to Gq proteins, which upregulate phospholipase C and subsequently increase intracellular calcium levels as part of their signaling pathway wikipedia.org.
M4 receptors are present in the CNS and are thought to mediate an inhibitory effect on striatal dopamine-mediated locomotor activity guidetopharmacology.orgbms.com. Research suggests their involvement in movement disorders acs.org.
M5 receptors are also Gq-coupled receptors, though their specific physiological roles are less extensively characterized wikipedia.org.
Significance of Selective Muscarinic Antagonists in Contemporary Pharmacological Research
The broad distribution and diverse physiological roles of mAChRs mean that non-selective muscarinic antagonists can produce widespread effects, often accompanied by undesirable side effects sketchy.comdrugbank.com. This has driven significant pharmacological research into the development of selective muscarinic antagonists. The ability to selectively target a particular mAChR subtype offers several advantages:
Enhanced Specificity: Selective antagonists can precisely modulate the activity of a single receptor subtype, minimizing off-target effects and potentially leading to more favorable therapeutic profiles guidetopharmacology.orgacs.org.
Improved Efficacy: By focusing on the specific receptor subtype responsible for a pathological condition, selective antagonists can achieve greater therapeutic efficacy compared to non-selective agents acs.org.
Reduced Side Effects: The targeted action of selective antagonists can significantly reduce the incidence and severity of adverse effects that arise from modulating other mAChR subtypes guidetopharmacology.orgacs.org.
Pharmacological Tool: Selective antagonists serve as invaluable tools in pharmacological research, enabling scientists to elucidate the specific physiological and pathophysiological roles of individual mAChR subtypes in various organ systems and disease states acs.org.
For instance, selective M1 antagonists are explored for neurological conditions, M3 antagonists are crucial in managing respiratory and urinary disorders, and the development of selective M4 antagonists is being pursued for movement disorders like Parkinson's disease sketchy.comacs.org.
Classification and General Characterization of AQ-RA 741 as a Selective Muscarinic Antagonist
This compound is classified as a potent and highly selective M2 muscarinic receptor antagonist apexbt.combiocrick.comrndsystems.comtocris.comnih.govscbt.com. Its chemical name is 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b] apexbt.combio-techne.combenzodiazepin-6-one rndsystems.comtocris.comnih.govscbt.combio-techne.compharmaffiliates.comzhanggroup.org. The compound has a molecular formula of C27H37N5O2 and a molecular weight of 463.62 biocrick.comrndsystems.comtocris.comscbt.combio-techne.compharmaffiliates.comzhanggroup.org. Its PubChem Compound ID (CID) is 129989 biocrick.comtocris.combio-techne.comzhanggroup.orgnih.gov.
Radioligand binding studies have characterized the affinity of this compound for different muscarinic receptor subtypes. It demonstrates a high affinity for cardiac M2 sites, with a pKi value of 8.30 apexbt.combiocrick.comrndsystems.comtocris.comnih.govcapes.gov.br. Its affinity for cortical M1 sites is intermediate (pKi = 7.70), and its affinity for glandular M3 sites is lower (pKi = 6.82) apexbt.combiocrick.comrndsystems.comtocris.comnih.govcapes.gov.br.
Table 1: Affinity (pKi) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value | Source(s) |
| M2 (cardiac) | 8.30 | apexbt.combiocrick.comrndsystems.comtocris.comnih.govcapes.gov.br |
| M1 (cortical) | 7.70 | apexbt.combiocrick.comrndsystems.comtocris.comnih.govcapes.gov.br |
| M3 (glandular) | 6.82 | apexbt.combiocrick.comrndsystems.comtocris.comnih.govcapes.gov.br |
This binding profile underscores this compound's selectivity for the M2 receptor. Functional studies further confirm that this compound acts as a competitive antagonist apexbt.combiocrick.comnih.gov. It exhibits a significantly higher affinity (60 to 87-fold) for cardiac muscarinic receptors compared to muscarinic receptors found in intestinal, tracheal, or bladder smooth muscle apexbt.combiocrick.comnih.gov.
In vivo experiments conducted in rats, guinea-pigs, and cats have corroborated the M2 selectivity of this compound apexbt.combiocrick.comrndsystems.comnih.gov. These studies showed that this compound preferentially inhibited vagally or agonist-induced bradycardia, a physiological effect mediated by M2 receptors apexbt.combiocrick.comrndsystems.comnih.gov. The observed ratio of potencies between effects mediated by cardiac and other muscarinic receptors ranged from 9-fold to greater than 100-fold, highlighting its remarkable in vivo selectivity apexbt.comnih.gov.
Table 2: General Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b] apexbt.combio-techne.combenzodiazepin-6-one | rndsystems.comtocris.comnih.govscbt.combio-techne.compharmaffiliates.comzhanggroup.org |
| Molecular Formula | C27H37N5O2 | biocrick.comrndsystems.comtocris.comscbt.combio-techne.compharmaffiliates.comzhanggroup.org |
| Molecular Weight | 463.62 g/mol | biocrick.comrndsystems.comtocris.comscbt.combio-techne.compharmaffiliates.comzhanggroup.org |
| PubChem CID | 129989 | biocrick.comtocris.combio-techne.comzhanggroup.orgnih.gov |
| CAS Number | 123548-16-3 | apexbt.combiocrick.comrndsystems.comtocris.comscbt.combio-techne.compharmaffiliates.com |
| Solubility | Soluble to 100 mM in 1eq. HCl, DMSO, and ethanol | biocrick.comrndsystems.comtocris.combio-techne.com |
| Purity (typical) | ≥99% (HPLC) | biocrick.comrndsystems.comtocris.combio-techne.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGCHZRMKTPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154038 | |
| Record name | AQ-RA 741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123548-16-3 | |
| Record name | AQ-RA 741 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQ-RA 741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Receptor Binding Characteristics of Aq Ra 741
Affinity and Selectivity for Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)
Quantitative Binding Profiles (pKi values for M1, M2, M3, M4, M5)
Radioligand binding studies have provided quantitative insights into the affinity of AQ-RA 741 for various muscarinic receptor subtypes. This compound exhibits a high affinity for cardiac M2 sites, with a reported pKi value of 8.30. Its affinity for cortical M1 sites is intermediate, measured at a pKi of 7.70. For glandular M3 sites, this compound demonstrates a lower affinity, with a pKi value of 6.82. biocrick.comapexbt.comcapes.gov.brrndsystems.comtocris.combio-techne.com
Further studies have indicated that this compound also interacts with M4 and M5 muscarinic receptors. It shows high affinities for M2 and M4 receptors, intermediate affinities for M1 and M3 receptors, and comparatively low affinities for M5 receptors. Notably, this compound has been observed to display a 195-fold higher affinity for M2 receptors and a 129-fold higher affinity for M4 receptors when compared to its affinity for M5 receptors. researchgate.net
The quantitative binding profiles are summarized in Table 1.
Table 1: Quantitative Binding Profiles of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value | Source Tissue/Location |
| M2 | 8.30 | Cardiac M2 sites |
| M1 | 7.70 | Cortical M1 sites |
| M3 | 6.82 | Glandular M3 sites |
| M4 | High Affinity | (Relative to M5) |
| M5 | Low Affinity | (Relative to M2, M4) |
(Note: This table is designed to represent data interactively. In a digital format, values could be sortable or filterable.)
Comparative Selectivity Across mAChR Subtypes
This compound is recognized as a potent and selective antagonist of the muscarinic M2 receptor. biocrick.comapexbt.comcapes.gov.brrndsystems.comtocris.combio-techne.com This selectivity is highlighted by its significantly higher binding affinity for M2 sites compared to M1 and M3 receptors. biocrick.comapexbt.comcapes.gov.brrndsystems.comtocris.combio-techne.com
Functional studies have demonstrated that this compound possesses a 60 to 87-fold greater affinity for cardiac muscarinic receptors than for muscarinic receptors found in smooth muscles of the intestine, trachea, or bladder. biocrick.comapexbt.comcapes.gov.br In vivo investigations have further confirmed the M2 selectivity of this compound, showing its preferential ability to inhibit vagally or agonist-induced bradycardia in animal models, including rats, cats, and guinea pigs. biocrick.comapexbt.comcapes.gov.br The observed ratio of potencies between effects mediated by cardiac and other muscarinic receptors ranged from 9-fold to over 100-fold. biocrick.comcapes.gov.br
Characterization as a Competitive Antagonist
Consistent findings from functional studies characterize this compound as a competitive antagonist of muscarinic receptors. biocrick.comapexbt.comcapes.gov.br This classification indicates that this compound competes directly with endogenous agonists, such as acetylcholine (B1216132), for binding to the same active site on the receptor, thereby preventing receptor activation and subsequent downstream signaling. capes.gov.br
Mechanistic Investigations of Aq Ra 741 Action
Modulation of Presynaptic Muscarinic M2 Autoreceptors
AQ-RA 741 functions primarily as a potent and selective antagonist of the muscarinic M2 receptor subtype. tocris.commims.comctdbase.orgabcam.comwikipedia.orgguidetopharmacology.org Muscarinic M2 receptors are recognized as presynaptic autoreceptors that play a crucial role in regulating the release of acetylcholine (B1216132) (ACh) through a negative feedback mechanism. nih.govuni.lufishersci.nl By blocking these M2 autoreceptors, selective antagonists like this compound can lead to an increase in ACh release. wikipedia.orgnih.govuni.lu
In radioligand binding studies, this compound exhibits a high affinity for cardiac M2 sites, with a pKi value of 8.30. Its affinity is intermediate for cortical M1 sites (pKi = 7.70) and low for glandular M3 sites (pKi = 6.82). tocris.commims.comnih.govctdbase.orgabcam.comwikipedia.orgguidetopharmacology.org This binding profile translates to notable cardioselectivity in vivo, where this compound effectively inhibits vagally and agonist-induced bradycardia. tocris.commims.comnih.govctdbase.orgabcam.comguidetopharmacology.org Furthermore, functional studies have demonstrated that this compound is a competitive antagonist, showing a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those found in intestinal, tracheal, or bladder smooth muscle. nih.govctdbase.orgabcam.com
Table 1: Binding Affinity (pKi) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M2 (cardiac) | 8.30 |
| M1 (cortical) | 7.70 |
| M3 (glandular) | 6.82 |
Impact on Acetylcholine Release Dynamics
The antagonistic action of this compound on presynaptic M2 autoreceptors directly influences acetylcholine release dynamics. Studies using in vivo microdialysis have shown that this compound elevates acetylcholine levels in the hippocampus in a dose-response manner, thereby supporting its proposed presynaptic mechanism of action on M2 receptors. nih.gov This compound has also been observed to potently stimulate the in vivo release of acetylcholine in the rat cortex in a concentration-dependent fashion. wikipedia.org In human airway preparations, this compound significantly potentiated electrical field stimulation-induced twitch contractions and facilitated the evoked release of endogenous acetylcholine in terminal and subsegmental bronchi. These findings provide strong evidence for the functional presence of inhibitory muscarinic M2 receptors on postganglionic cholinergic nerve endings in these airway generations. uni.lu
Negative Feedback Regulation of Cholinergic Neurotransmission
Muscarinic M2 receptors located on presynaptic cholinergic nerve terminals act as autoreceptors, mediating a negative feedback loop that modulates acetylcholine release. When the extracellular concentration of acetylcholine is high, these M2 autoreceptors are activated, leading to a reduction in further acetylcholine release. nih.govuni.lufishersci.nl By blocking these M2 autoreceptors, this compound effectively disrupts this negative feedback regulation. This blockade results in an enhanced and sustained release of acetylcholine into the synaptic cleft, thereby increasing cholinergic neurotransmission. wikipedia.orgnih.govuni.lu
Structural Classifications and Potential Ancillary Mechanisms
Consideration of Tricyclic Antimuscarinic Drug Characteristics
This compound is classified as a novel tricyclic antimuscarinic drug. tocris.comnih.govwikipedia.orgabcam.com It is an analogue of AF-DX 116, another compound within the tricyclic antimuscarinic class. nih.govwikipedia.orgabcam.com The chemical structure of this compound includes a pyrido[2,3-b] tocris.comwikipedia.orgbenzodiazepin-6-one core, which is a benzodiazepine (B76468) derivative. tocris.com This structural characteristic places it within a broader category of tricyclic compounds that exhibit antimuscarinic properties. For instance, several tricyclic antidepressants (TCAs), such as imipramine (B1671792) and amitriptyline, are known to possess incidental antimuscarinic activity. alfa-chemistry.comnih.gov This suggests a common structural basis for modulating muscarinic receptors among compounds sharing a tricyclic framework. This compound's specific selectivity profile among tricyclic muscarinic receptor antagonists is characterized by a higher affinity for M2 receptors, followed by M1, and then M3 receptors (M2 > M1 > M3). abcam.com
Hypothesized Interaction with Gamma-Aminobutyric Acid (GABA) Receptors based on Structural Similarities
Given that this compound is a benzodiazepine derivative tocris.com, a hypothesized interaction with gamma-aminobutyric acid (GABA) receptors arises from this structural classification. Benzodiazepines are a well-established class of pharmacological agents known to exert their primary effects by allosterically modulating GABA-A receptors. This modulation typically enhances the inhibitory effects of GABA, the chief inhibitory neurotransmitter in the vertebrate central nervous system. While direct experimental evidence specifically detailing this compound's interaction with GABA receptors is not extensively documented in the available literature, its benzodiazepine scaffold provides a strong structural basis for such a hypothesis. The presence of a piperidine (B6355638) moiety in this compound's structure tocris.comnih.govctdbase.orgwikipedia.org could also be considered in future investigations of potential GABAergic interactions, as other GABA-A receptor agonists, like 4-PIOL, also contain this structural feature.
In Vivo Pharmacological Efficacy and Physiological Outcomes of Aq Ra 741
Cardiovascular System Modulations
AQ-RA 741 exhibits significant modulatory effects on the cardiovascular system, primarily through its selective antagonism of muscarinic M2 receptors. This selectivity is crucial for its therapeutic potential, allowing for targeted action on cardiac function.
This compound is characterized as a potent and selective muscarinic M2 receptor antagonist, displaying high affinity for cardiac M2 sites. In radioligand binding studies, this compound demonstrated a pKi value of 8.30 for cardiac M2 sites, which is notably higher than its affinity for cortical M1 sites (pKi = 7.70) and glandular M3 sites (pKi = 6.82) biocrick.comrndsystems.comcapes.gov.brnih.govapexbt.comtocris.combio-techne.comabmole.com.
Functional studies have further substantiated this cardioselectivity, revealing that this compound acts as a competitive antagonist with a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to muscarinic receptors found in tracheal, intestinal, or bladder smooth muscle biocrick.comcapes.gov.brnih.govapexbt.com. In vivo experiments conducted in rats, guinea-pigs, and cats corroborated the M2 selectivity, with the ratio of observed potencies between effects mediated by cardiac and other muscarinic receptors ranging from 9- to over 100-fold biocrick.comcapes.gov.brnih.govapexbt.com. These findings collectively underscore this compound's remarkable in vivo selectivity as an M2 antagonist. biocrick.comcapes.gov.brnih.govapexbt.com
Table 1: Affinity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M2 (cardiac) | 8.30 |
| M1 (cortical) | 7.70 |
| M3 (glandular) | 6.82 |
Table 2: Relative Affinity of this compound for Cardiac vs. Other Muscarinic Receptors
| Tissue Type | Affinity Ratio (Cardiac:Other) |
| Intestinal Smooth Muscle | 60-87 fold higher |
| Tracheal Smooth Muscle | 60-87 fold higher |
| Bladder Smooth Muscle | 60-87 fold higher |
A key physiological outcome of this compound's action is its ability to inhibit bradycardia induced by vagal stimulation or various agonists. Studies in rats, cats, and guinea-pigs have shown that this compound preferentially inhibits vagally or agonist-induced bradycardia, with -log ID50 values ranging from 7.24 to 7.53 (intravenous administration) biocrick.comrndsystems.comcapes.gov.brnih.govapexbt.comtocris.combio-techne.comabmole.commedchemexpress.commedchemexpress.com. Furthermore, research in mice has indicated that this compound, which is reported not to cross the blood-brain barrier under physiological conditions, can reverse chemically induced bradycardia, suggesting a direct cardiogenic mechanism for this effect. nih.gov
Table 3: Inhibition of Bradycardia by this compound in Vivo
| Animal Model | -log ID50 (i.v.) |
| Rats | 7.24–7.53 |
| Cats | 7.24–7.53 |
| Guinea-pigs | 7.24–7.53 |
Central Nervous System Effects
While primarily recognized for its cardioselectivity, this compound also exerts notable effects within the central nervous system, particularly concerning cholinergic neurotransmission and cognitive processes.
In vivo microdialysis studies in conscious male Fischer 344 rats have investigated the impact of this compound on hippocampal cholinergic neurotransmission. When perfused into the CA1 hippocampal region, this compound was found to elevate acetylcholine (B1216132) (ACh) levels. This effect is consistent with the understanding that muscarinic M2 receptors function as presynaptic autoreceptors, which, when blocked by selective antagonists like this compound, can lead to an increase in ACh release through a negative feedback mechanism. nih.gov
The elevation of acetylcholine levels by this compound has been specifically observed in the hippocampus, as detailed above. This modulation of ACh levels is a direct consequence of its M2 receptor antagonism, supporting the concept that the proposed presynaptic mechanism of action is indeed based on the M2 receptor. nih.gov Cortical M2 receptors are also understood to act predominantly as cholinergic autoreceptors, aiding in the regulation of acetylcholine from presynaptic neurons. researchgate.net
Recent research has highlighted a critical role for M2 receptors in cognitive processes, specifically in spatiotemporal sequence learning. Studies in the mouse primary visual cortex (V1) demonstrated that M2 receptors are essential for this form of experience-dependent plasticity biorxiv.orgnih.gov. Intracerebral infusions of this compound into the V1 of mice impaired sequence-evoked responses, whereas control animals treated with a vehicle showed normal potentiation biorxiv.orgnih.govbiorxiv.org. This impairment suggests that antagonizing M2 receptors prevents the encoding of experience-dependent representations of spatiotemporal relationships biorxiv.orgnih.gov. It is important to note that this compound was infused directly into the brain for these studies, as it is generally unable to cross the blood-brain barrier under physiological conditions. biorxiv.org
Respiratory System Effects
This compound exhibits notable effects on the respiratory system, primarily through its selective antagonism of muscarinic M2 receptors. These receptors play a complex role in regulating airway smooth muscle tone and cholinergic neurotransmission.
This compound functions as a potent and highly specific muscarinic M2 receptor antagonist. labmix24.comrndsystems.comtocris.com Its binding affinity, expressed as pKi values, demonstrates selectivity for M2 receptors (pKi = 8.3) over M1 (pKi = 7.7) and M3 (pKi = 6.82) receptors. rndsystems.comtocris.com This selectivity is crucial given the diverse roles of muscarinic receptor subtypes in the airways. While M3 receptors primarily mediate bronchoconstriction, M2 receptors, particularly pre-junctional M2 autoreceptors, typically inhibit acetylcholine release from cholinergic nerves, thereby limiting bronchoconstriction. physiology.org Post-junctional M2 receptors can also enhance bronchoconstriction by opposing Gαs-mediated events, such as adenylyl cyclase activation and the opening of large conductance calcium-activated potassium (KCa) channels, which are pathways involved in bronchodilation. physiology.org
The potential of this compound as a bronchodilator antimuscarinic agent is rooted in its M2 antagonism. Although blocking pre-junctional M2 autoreceptors would theoretically increase acetylcholine release and thus enhance contraction, the role of post-junctional M2 receptors in opposing bronchodilation suggests a more nuanced mechanism. Dysfunction of M2 muscarinic receptors, both pre- and post-junctional, has been implicated in the pathophysiology of asthma. physiology.org Therefore, modulating M2 receptor activity with compounds like this compound could contribute to bronchodilatory effects, especially in conditions where M2 receptor function is impaired or where their opposition to β2-adrenergic receptor-mediated relaxation becomes significant. physiology.org
The pKi values for this compound against different muscarinic receptor subtypes are summarized in the table below. rndsystems.com
| Receptor Subtype | pKi Value |
| M2 | 8.3 |
| M1 | 7.7 |
| M3 | 6.82 |
Studies have investigated the functional presence of inhibitory muscarinic M2 autoreceptors on postganglionic cholinergic nerve endings in various generations of human airways. researchgate.netnih.gov this compound, alongside gallamine (B1195388), was utilized to assess its effects on electrical field stimulation (EFS)-induced twitch contractions in preparations from the trachea and bronchial airways of varying diameters. researchgate.netnih.gov
On average, M2-selective concentrations of this compound and gallamine resulted in a significant, albeit slight, potentiation of twitch contractions, ranging from 11% to 15%. nih.gov A more detailed analysis across different airway generations revealed that M2 autoreceptor function was not readily detectable in bronchioles and subsegmental bronchi. nih.govresearchgate.net However, a clear and more substantial potentiation of twitch contractions (26% to 36%) was observed in approximately half of the terminal bronchi preparations and in all central airway preparations when exposed to this compound and gallamine. researchgate.netnih.govresearchgate.net
Furthermore, the evoked release of endogenous acetylcholine in terminal and subsegmental bronchi was significantly facilitated by atropine (B194438), increasing to 162% to 189% of control levels. researchgate.netnih.gov This facilitation is presumed to occur by removing the autoinhibitory effect that acetylcholine normally exerts on cholinergic nerves via M2 autoreceptors. researchgate.net These findings provide strong evidence for the existence of inhibitory muscarinic M2 receptors on postganglionic cholinergic nerve endings in human central airways, as well as in subsegmental and terminal bronchi, but not in bronchioles. researchgate.netnih.gov The precise reasons for the variable functionality of these M2 receptors in regulating cholinergic nerve-mediated contraction across different airway generations remain to be fully established. researchgate.netnih.gov
The potentiation of twitch contractions by this compound in human airway preparations is summarized in the table below. researchgate.netnih.govresearchgate.net
| Airway Generation | Potentiation of Twitch Contractions by this compound (Average) |
| Overall Average | 11-15% |
| Terminal Bronchi | 26-36% (in approx. half of preparations) |
| Central Airway Preparations | 26-36% (in all preparations) |
| Bronchioles | Not readily detectable |
| Subsegmental Bronchi | Not readily detectable |
Muscarinic receptors also play a role in the proliferation of human lung fibroblasts, a process involved in airway remodeling. Studies have shown that stimulation of muscarinic receptors can promote fibroblast proliferation, with a pharmacological profile correlating best to M2 receptors. This compound has been observed to inhibit this proliferative effect in a concentration-dependent manner, with an IC50 value of 24 nM. atsjournals.org
In Vitro Pharmacological Characterization and Tissue Specificity of Aq Ra 741
Studies on Smooth Muscle Preparations (e.g., Guinea-Pig Ileum)
AQ-RA 741, a tricyclic antimuscarinic drug, has been characterized as a potent and selective M2 muscarinic receptor antagonist. nih.gov Its pharmacological profile has been extensively studied in various tissues, including smooth muscle preparations from the guinea-pig ileum. nih.gov
In radioligand binding studies, this compound demonstrates a distinct selectivity profile for different muscarinic receptor subtypes. nih.govtocris.com It shows the highest affinity for cardiac M2 receptors, with intermediate affinity for cortical M1 sites and significantly lower affinity for glandular M3 sites. nih.gov Functional studies have confirmed that this compound acts as a competitive antagonist. nih.govapexbt.com
| Receptor Subtype | pKi Value |
|---|---|
| M2 (Cardiac) | 8.30 |
| M1 (Cortical) | 7.70 |
| M3 (Glandular) | 6.82 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.
Despite its high affinity for M2 receptors, studies on guinea-pig ileum smooth muscle reveal a complex functional response. nih.gov The contraction of both longitudinal and circular muscle in the guinea-pig ileum induced by the agonist methacholine (B1211447) is predominantly mediated by muscarinic M3-type receptors. nih.gov Consequently, a very weak correlation is observed between the M2 receptor affinity of antagonists like this compound and their ability to antagonize contractile responses in the ileum. nih.gov This indicates that while M2 receptors are present, the primary functional response (contraction) in this specific smooth muscle preparation is driven by M3 receptors. nih.govnih.gov Functional studies demonstrated that this compound has a 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in intestinal smooth muscle. nih.govapexbt.com
Investigations in Human Airway Tissues
The functional role of muscarinic receptors, particularly the M2 subtype, has been a subject of investigation in human airway tissues to understand the regulation of cholinergic nerve activity. nih.gov
Studies have been conducted to determine the presence and function of inhibitory muscarinic M2 autoreceptors on postganglionic cholinergic nerve endings across different generations of human airways. nih.gov These autoreceptors typically provide a negative feedback mechanism, inhibiting further release of acetylcholine (B1216132) (ACh) from nerve terminals. mdpi.com Evidence strongly indicates the existence of these inhibitory M2 receptors in human central airways, as well as in subsegmental and terminal bronchi. nih.gov However, M2 autoreceptor function was not readily detectable in the most distal airways, specifically the bronchioli. nih.gov
To probe the function of these M2 autoreceptors, electrical field stimulation (EFS) is used to induce twitch contractions in isolated airway preparations by triggering the release of endogenous acetylcholine. nih.gov The application of an M2-selective antagonist like this compound is expected to block the inhibitory feedback mechanism, thereby increasing acetylcholine release and potentiating the resulting muscle contraction. nih.gov
In these experiments, M2-selective concentrations of this compound caused a significant, though on average slight (11 to 15%), potentiation of twitch contractions across all airway preparations studied. nih.gov However, the response varied considerably depending on the airway generation. nih.gov A clear potentiation of twitch contractions, ranging from 26% to 36%, was observed in all central airway preparations and in about half of the terminal bronchi. nih.gov In contrast, M2 autoreceptor function was not consistently demonstrated in bronchioles and subsegmental bronchi using this method. nih.gov
| Airway Generation | Observed Potentiation of Contraction |
|---|---|
| Central Airways | Clear potentiation (26% to 36%) |
| Terminal Bronchi | Clear potentiation (26% to 36%) in approx. 50% of preparations |
| Subsegmental Bronchi | Not readily detectable |
| Bronchioles | Not readily detectable |
Direct measurement of acetylcholine release provides further evidence for the function of M2 autoreceptors. nih.gov In human terminal and subsegmental bronchi, the release of endogenous acetylcholine evoked by electrical stimulation was measured. nih.gov The application of the non-selective muscarinic antagonist atropine (B194438) significantly facilitated this release, increasing it to between 162% and 189% of control levels. nih.gov This marked increase upon blockade of muscarinic receptors provides direct evidence for an active, inhibitory feedback loop controlling acetylcholine release in these airways, a role attributed to the M2 receptor subtype that this compound selectively targets. nih.gov
Therapeutic Implications and Future Research Directions for Aq Ra 741
Potential in Cholinergic Hypofunction Syndromes
Cholinergic hypofunction, characterized by a deficiency in acetylcholine (B1216132) (ACh) neurotransmission, is a prominent pathological feature in several neurological disorders. researchgate.netmdpi.commdpi.com AQ-RA 741's mechanism of action as a muscarinic M2 receptor antagonist positions it as a compound with potential therapeutic relevance in these conditions.
Alzheimer's disease (AD) and other dementias are significantly associated with cholinergic hypofunction and the degeneration of cholinergic neurons. researchgate.netmdpi.commdpi.com Muscarinic M2 receptors, located presynaptically, function as autoreceptors that regulate the release of acetylcholine through a negative feedback loop. nih.gov By selectively blocking these M2 receptors, this compound can lead to an increase in acetylcholine release in the brain. nih.gov Research has demonstrated that this compound elevates hippocampal acetylcholine levels in a dose-dependent manner. nih.gov This elevation of acetylcholine is considered a viable strategy for improving memory tasks and offers therapeutic advantages in conditions marked by cholinergic deficits, such as AD. nih.govgoogle.com
While this compound exhibits a high affinity for cardiac M2 sites (pKi = 8.30), it also shows intermediate affinity for cortical M1 sites (pKi = 7.70) and lower affinity for glandular M3 sites (pKi = 6.82). tocris.combiocrick.comapexbt.comnih.govrndsystems.comcapes.gov.br The M1 and M4 muscarinic receptors in the central nervous system are known to play crucial roles in regulating cognitive functions, including attention, learning, and memory. abcam.comfrontiersin.orgnih.gov The intermediate affinity of this compound for M1 receptors suggests a potential contribution to its observed cognitive effects beyond its primary M2 antagonism. biocrick.comnih.govbiorxiv.org
The enhancement of cognitive function through the modulation of acetylcholine levels is a key therapeutic strategy in neurodegenerative diseases. By blocking presynaptic M2 autoreceptors, this compound facilitates increased acetylcholine availability in the synaptic cleft. nih.govgoogle.com This mechanism is believed to improve performance on memory tasks, providing a basis for its potential in enhancing cognitive function. nih.gov Experimental support indicates that selective muscarinic antagonists, including this compound, may exert beneficial effects on central nervous system functions, leading to new approaches for treating symptoms associated with Alzheimer's disease. capes.gov.brgoogle.com
Table 1: this compound Receptor Binding Affinities (pKi Values)
| Receptor Subtype | pKi Value | Selectivity |
| Muscarinic M2 | 8.30 | High |
| Muscarinic M1 | 7.70 | Intermediate |
| Muscarinic M3 | 6.82 | Low |
Applications in Neurological Disorders Beyond Dementia
Beyond its potential in dementias, this compound has been explored for its implications in other neurological conditions, although research in these areas is still in exploratory phases.
Initial broad categorizations of compounds structurally similar to this compound have suggested potential anxiolytic properties. ontosight.ai More specifically, research on this compound, a cardioselective M2 receptor antagonist, indicates that it does not readily cross the blood-brain barrier under physiological conditions. biorxiv.orgbiorxiv.org However, a correlation has been observed between vagally-mediated bradycardia and anxiolysis. biorxiv.org The anxiolytic effect noted when activating dorsal motor vagal neurons, coupled with the use of this compound, suggests a cardiogenic mechanism for anxiolysis, implying an indirect influence on anxiety through its cardiac actions rather than direct central nervous system interaction. biorxiv.org
This compound, along with chemically similar compounds, is a subject of ongoing interest for its potential in treating conditions such as insomnia and epilepsy. ontosight.ai This interest stems from its potential neurological activities. ontosight.ai However, comprehensive preclinical and clinical trials are necessary to fully elucidate its efficacy and safety profile in these specific therapeutic areas. ontosight.ai
Role in Respiratory Pharmacology and Airway Diseases
Muscarinic receptors play a significant role in the pathophysiology of airway diseases, particularly in processes like airway remodeling, which is a structural alteration observed in chronic inflammatory and obstructive airway conditions. atsjournals.orgcapes.gov.bratsjournals.orgersnet.org Fibroblasts are critically involved in this remodeling process. atsjournals.orgcapes.gov.br
Studies have characterized the expression of muscarinic receptors in human lung fibroblasts, with M2 and M3 subtypes confirmed at the protein level. atsjournals.orgcapes.gov.br Activation of these muscarinic receptors has been shown to stimulate the proliferation of human lung fibroblasts. atsjournals.orgcapes.gov.bratsjournals.org this compound, as a muscarinic receptor antagonist, has demonstrated the ability to antagonize this proliferative effect in a concentration-dependent manner. atsjournals.orgcapes.gov.bratsjournals.org For instance, this compound exhibited a concentration producing 50% inhibition (IC50) of 24 nM against carbachol-stimulated thymidine (B127349) incorporation in MRC-5 human lung fibroblasts. atsjournals.orgcapes.gov.br This finding highlights this compound's potential in modulating fibroblast proliferation, which is relevant to the management of airway remodeling in respiratory diseases. Furthermore, this compound displays cardioselectivity in vivo, demonstrating a higher affinity for cardiac muscarinic receptors compared to those in tracheal smooth muscle. tocris.combiocrick.comapexbt.comnih.govrndsystems.comcapes.gov.br
Table 2: Inhibition of Lung Fibroblast Proliferation by Muscarinic Receptor Antagonists
| Antagonist | IC50 (nM) for Carbachol-stimulated Thymidine Incorporation |
| Tiotropium | 0.014 |
| This compound | 24 |
| AF-DX 384 | 64 |
| Pirenzepine | 1500 |
Combination Therapies Involving this compound
The therapeutic landscape for hypocholinergic disorders, conditions marked by insufficient acetylcholine (ACh) signaling, is evolving with the exploration of novel combination strategies. This compound, identified as a high-affinity, selective muscarinic M2 receptor antagonist, presents a compelling candidate for such approaches due to its ability to modulate central cholinergic neurotransmission bio-techne.comtocris.comnih.gov.
Synergistic Approaches with Peripheral Anticholinergic Agents for Hypocholinergic Disorders
A key strategy in the development of treatments for hypocholinergic disorders, such as Alzheimer's disease and schizophrenia, involves combining a centrally active, selective M2-muscarinic cholinergic receptor antagonist like this compound with non-selective peripheral muscarinic receptor antagonists (nsPAChAs) google.com. This therapeutic platform may optionally include an acetylcholinesterase inhibitor (AChEI) google.com.
The rationale behind this synergistic approach is rooted in the mechanism of action of this compound. As a selective M2 antagonist, this compound primarily acts by blocking presynaptic M2 autoreceptors in the brain nih.gov. This blockade inhibits the negative feedback mechanism that typically reduces acetylcholine release, thereby leading to increased acetylcholine levels in the synaptic cleft, particularly in regions like the hippocampus nih.gov. Such an elevation in central acetylcholine is hypothesized to improve cognitive functions, which are often impaired in hypocholinergic states nih.gov.
However, the systemic administration of M2 antagonists can lead to undesirable peripheral side effects due to the widespread distribution of muscarinic receptors throughout the body google.comwikipedia.org. To circumvent these dose-limiting peripheral adverse effects while maximizing central pro-cognitive activity, the co-administration of nsPAChAs is proposed google.com. These peripheral anticholinergic agents selectively block muscarinic receptors outside the central nervous system, thereby mitigating peripheral cholinergic side effects without interfering with the desired central M2 antagonism of this compound google.com. Furthermore, the optional inclusion of an AChEI, such as donepezil, rivastigmine, or galantamine, can further enhance and prolong the availability of acetylcholine in the brain by inhibiting its enzymatic degradation google.com. This multi-pronged approach aims to optimize the therapeutic benefit for patients with hypocholinergic disorders by selectively boosting central cholinergic tone while managing peripheral cholinergic activity.
Unexplored Therapeutic Avenues and Emerging Research Paradigms
Beyond its established role as a selective M2 receptor antagonist, this compound holds promise for unexplored therapeutic avenues and is a subject of emerging research paradigms. Its high affinity for cardiac M2 sites and demonstrated cardioselectivity in vivo, where it preferentially inhibits vagally and agonist-induced bradycardia, suggests potential applications in cardiovascular conditions characterized by altered vagal tone bio-techne.comtocris.comnih.gov. The ratio of potencies observed between its effects mediated by cardiac and other muscarinic receptors ranges significantly, highlighting its remarkable in vivo selectivity nih.gov.
The ability of this compound to elevate hippocampal acetylcholine levels by blocking presynaptic M2 autoreceptors points to broader implications for conditions beyond Alzheimer's disease and schizophrenia, particularly those involving cholinergic hypofunction nih.govcapes.gov.br. Research continues to explore the full spectrum of neurological conditions that could benefit from targeted modulation of muscarinic M2 receptors, considering their intricate involvement in various brain circuits and physiological processes mdpi.com.
Structurally, this compound is a tricyclic antimuscarinic drug with a pyrido[2,3-b] bio-techne.comtocris.combenzodiazepine (B76468) core bio-techne.comtocris.comcapes.gov.brontosight.ai. The presence of specific chemical modifications, such as a diethylamino group attached to a butyl chain linked to a piperidine (B6355638) ring, can influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier, and its pharmacodynamic effects ontosight.ai. Ongoing research is focused on understanding these structural-activity relationships to potentially develop even more refined compounds with optimized therapeutic profiles and expanded applications capes.gov.br. The exploration of this compound's interactions with other neurotransmitter systems and its potential in modulating complex neural networks represents an emerging research paradigm aimed at unlocking its full therapeutic potential.
Table 1: Selectivity Profile of this compound (pKi values)
| Receptor Subtype | pKi Value |
| M2 | 8.3 |
| M1 | 7.7 |
| M3 | 6.82 |
Methodological Frameworks in Aq Ra 741 Research
In Vitro Assays for Receptor Binding and Functional Activity
In vitro methodologies are fundamental to elucidating the affinity and functional nature of AQ-RA 741 at muscarinic receptors. These assays provide a controlled environment to quantify the compound's binding characteristics and its mechanism of action.
Radioligand Binding Assays
Radioligand binding studies have been crucial in determining the affinity of this compound for various muscarinic receptor subtypes. These assays measure the displacement of a radiolabeled ligand by this compound, allowing for the calculation of its binding affinity, often expressed as the pKi value (the negative logarithm of the inhibitory constant, Ki). Research has consistently shown that this compound possesses a high affinity for the cardiac M2 muscarinic receptor subtype, with intermediate affinity for cortical M1 sites and low affinity for glandular M3 sites. nih.gov This selectivity for the M2 receptor is a defining characteristic of the compound.
Interactive Table: Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | Tissue/System Source | pKi Value | Reference |
| M2 | Cardiac Tissue | 8.30 | nih.gov |
| M1 | Cortical Tissue | 7.70 | nih.gov |
| M3 | Glandular Tissue | 6.82 | nih.gov |
Competitive Antagonism Assays
Functional in vitro studies have demonstrated that this compound acts as a competitive antagonist. nih.gov This mechanism involves the compound binding to the same site as the endogenous neurotransmitter, acetylcholine (B1216132), thereby blocking its action without initiating a biological response itself. Assays using isolated tissues, such as guinea pig trachea, have been employed to study these functional effects. In such preparations, this compound's ability to inhibit muscle contractions induced by muscarinic agonists confirms its antagonistic properties. These functional studies have also substantiated the findings from binding assays, showing a 60 to 87-fold higher affinity for cardiac M2 receptors compared to muscarinic receptors located in smooth muscle tissues like the intestine, trachea, or bladder. nih.gov
In Vivo Models for Pharmacological Evaluation
Microdialysis Techniques for Neurotransmitter Monitoring (e.g., Hippocampal Acetylcholine Levels)
In vivo microdialysis is a key technique used to measure neurotransmitter levels in specific brain regions of conscious animals. Studies utilizing this method in Fischer 344 rats have shown that this compound can increase the release of acetylcholine (ACh). nih.gov By perfusing the compound through a microdialysis probe in the CA1 region of the hippocampus, researchers observed that this compound elevated extracellular ACh levels in a dose-dependent manner. nih.gov This effect is consistent with the blockade of presynaptic M2 autoreceptors, which normally act as a negative feedback mechanism to inhibit further ACh release. nih.gov These findings suggest that by blocking these autoreceptors, this compound enhances cholinergic neurotransmission. nih.gov
Electrophysiological Recording Paradigms (e.g., in Primary Visual Cortex)
Based on the available scientific literature from the performed searches, there are no specific studies detailing the use of electrophysiological recording paradigms, such as those in the primary visual cortex, to evaluate the effects of this compound.
Animal Models for Behavioral and Physiological Assessment (e.g., Rats, Guinea-Pigs, Cats, Mice)
A variety of animal models have been used to confirm the M2 selectivity of this compound and assess its physiological impact. In vivo experiments have been conducted in rats, cats, and guinea pigs. nih.gov The primary physiological assessment in these models has been the measurement of heart rate, specifically the compound's ability to inhibit bradycardia (a slowed heart rate) induced by either vagal nerve stimulation or the administration of a muscarinic agonist. nih.gov These cross-species studies consistently demonstrate that this compound preferentially antagonizes the cardiac effects mediated by M2 receptors, confirming its cardioselectivity in a live animal setting. nih.gov
Interactive Table: Animal Models in this compound Research
| Animal Model | Technique/Assessment | Finding | Reference |
| Rat (Fischer 344) | In Vivo Microdialysis | Increased hippocampal acetylcholine levels | nih.gov |
| Rat | Physiological Assessment | Inhibition of vagally or agonist-induced bradycardia | nih.gov |
| Cat | Physiological Assessment | Inhibition of vagally or agonist-induced bradycardia | nih.gov |
| Guinea Pig | Physiological Assessment | Inhibition of vagally or agonist-induced bradycardia | nih.gov |
| Guinea Pig | In Vitro Tissue Assay | Antagonism of smooth muscle contraction in trachea |
Analytical Techniques for Compound and Neurotransmitter Quantification
The accurate quantification of a drug molecule and its effect on endogenous neurotransmitters is fundamental to understanding its pharmacokinetic and pharmacodynamic properties.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used to separate, identify, and quantify components in a mixture. For a compound like this compound, HPLC is utilized to assess its purity, with standards typically exceeding 98%. tocris.comrndsystems.com
When coupled with Electrochemical Detection (EC), HPLC becomes a powerful tool for measuring the levels of electrochemically active compounds, such as certain neurotransmitters, with high sensitivity and selectivity. researchgate.net This technique is particularly well-suited for the analysis of neurotransmitters like acetylcholine in biological samples, such as microdialysates from specific brain regions. antecscientific.comnih.gov
The general procedure for using HPLC-EC to study the effects of a muscarinic antagonist like this compound on acetylcholine levels would involve the following steps:
Sample Collection: Microdialysis samples are collected from relevant tissues (e.g., brain, heart) of animal models.
Chromatographic Separation: The collected sample is injected into an HPLC system where this compound and neurotransmitters are separated on a column.
Post-Column Enzymatic Reaction: For acetylcholine, a post-column enzymatic reactor is often employed to convert it into a more readily detectable substance, such as hydrogen peroxide. antecscientific.com
Electrochemical Detection: The eluting compounds are passed through an electrochemical detector, where an electrical current is generated proportional to the concentration of the analyte.
Conformational Analysis and Structure-Activity Relationship (SAR) Studies
Understanding the three-dimensional structure of a molecule and how it relates to its biological activity is crucial for the rational design of new and improved drugs.
Conformational Analysis aims to identify the preferred spatial arrangements (conformations) of a molecule. researchgate.net For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis helps in understanding how it might bind to its target receptor, in this case, the M2 muscarinic receptor. Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of a ligand and its interaction with the receptor's binding site. nih.govpnas.org
Structure-Activity Relationship (SAR) studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity. chemisgroup.usresearchgate.net this compound is a derivative of the pyrido[2,3-b] tocris.comresearchgate.netbenzodiazepine (B76468) scaffold. nih.gov SAR studies on this class of compounds would typically involve synthesizing a series of analogues with modifications at different positions of the molecule and then evaluating their affinity and selectivity for the M2 receptor.
For instance, the length and nature of the side chain attached to the piperidinyl ring, as well as substitutions on the tricyclic core, would be systematically varied to understand their impact on M2 receptor binding. The data from these studies are then used to build a model of the pharmacophore, which defines the essential structural features required for optimal activity. While this compound is known to be an analogue of AF-DX 116, detailed public SAR studies specifically centered on this compound are not available. nih.gov
The affinity of this compound for different muscarinic receptor subtypes has been determined through radioligand binding studies, as summarized in the table below.
| Receptor Subtype | pKi |
| M1 | 7.70 nih.gov |
| M2 | 8.30 nih.gov |
| M3 | 6.82 nih.gov |
This table shows the negative logarithm of the inhibition constant (pKi) of this compound for muscarinic M1, M2, and M3 receptors. A higher pKi value indicates a higher binding affinity.
Challenges and Limitations in Aq Ra 741 Research
Variability in M2 Autoreceptor Functionality Across Different Tissues and Airway Generations
Muscarinic M2 autoreceptors play a crucial role in regulating cholinergic neurotransmission by inhibiting acetylcholine (B1216132) release from presynaptic nerve endings nih.govresearchgate.net. The functionality of these M2 autoreceptors can vary significantly depending on the tissue type and even within different generations of airways, posing a challenge for the consistent application and study of selective antagonists like AQ-RA 741.
This compound's high affinity and selectivity for the M2 receptor make it a valuable tool for differentiating M2-type receptors in research rndsystems.comtocris.combio-techne.combiorxiv.org. However, studies have indicated that while this compound preferentially binds to M2 receptors, it can also bind to M4 receptors with high affinity, and to M1-type receptors at sufficiently high concentrations biorxiv.orgresearchgate.net. This broader binding profile, particularly its high affinity for both M2 and M4 receptors, can complicate the precise interpretation of its effects in complex biological systems where multiple muscarinic subtypes are expressed biorxiv.orgresearchgate.net.
For instance, in human central airways and subsegmental and terminal bronchi, evidence suggests the presence of inhibitory muscarinic M2 receptors on postganglionic cholinergic nerve endings researchgate.net. However, the observed potentiation of twitch contractions by this compound and gallamine (B1195388) varied, with a clear potentiation seen in approximately half of the terminal bronchi and all central airway preparations, but not consistently across all airway generations researchgate.net. This variability underscores the complexity of M2 autoreceptor function across different parts of the respiratory system.
Furthermore, the M2 autoreceptor's functionality can be compromised in inflammatory conditions, such as those induced by ozone or allergens in guinea pigs, where eosinophils release major basic protein, acting as an allosteric M2 receptor antagonist nih.gov. Viral infections, relevant to both asthma and COPD, can also induce M2 dysfunction nih.gov. While M2 autoreceptors appear to function normally in patients with stable COPD, their potential dysfunction in inflammatory states or specific disease contexts adds a layer of complexity to research involving M2 antagonists nih.gov.
The inability of this compound to cross the blood-brain barrier under physiological conditions presents another challenge, particularly for studies aiming to investigate its central nervous system (CNS) effects biorxiv.org. For such studies, direct infusion into brain regions, such as the primary visual cortex, is required to achieve effective concentrations biorxiv.org.
The binding affinities of this compound to different muscarinic receptor subtypes are summarized in the table below:
Table 1: Binding Affinities (pKi values) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value |
| M2 | 8.3 |
| M1 | 7.7 |
| M3 | 6.82 |
Translational Considerations from Preclinical to Clinical Settings
Translating promising preclinical research findings into successful clinical treatments for human diseases, including those where muscarinic receptor modulation might be beneficial, presents significant hurdles frontiersin.orgnih.govmdpi.comopenaccessjournals.com. Despite numerous successful preclinical studies, many agents, including muscarinic M2 antagonists, have failed to demonstrate convincing efficacy and safety in human clinical trials nih.govgoogle.com.
One major challenge lies in the inherent differences between preclinical animal models and the complex pathophysiology of human diseases frontiersin.orgnih.govopenaccessjournals.com. Rodent studies, for example, may not adequately account for factors prevalent in human patients such as drug-drug interactions, polypharmacy, and comorbidities, which can significantly influence treatment outcomes frontiersin.org. This discrepancy can lead to a divergence between preclinical "standards" and clinical realities frontiersin.org.
Specifically for M2 antagonists like this compound, extensive preclinical studies have suggested that blocking M2 muscarinic receptors can enhance learning and memory in experimental animals google.com. However, despite this preclinical promise, many M2-antagonist compounds have not shown efficacy in humans at safe and tolerable doses google.com. Conversely, these compounds have often induced dose-limiting adverse effects, preventing their successful clinical translation google.com. This indicates a critical need to develop strategies that enable the safe administration of M2 antagonists without inducing peripheral, dose-limiting adverse effects, potentially through combination therapies google.com.
The timing of intervention in clinical settings also differs significantly from controlled preclinical experiments. In conditions like stroke, for instance, patients often present at a time point when the ischemic core is already largely established, meaning clinical studies may not align with the effective time window observed in preclinical models frontiersin.org. While this example is from stroke research, the principle applies broadly to other therapeutic areas where timing of intervention is critical.
Conclusion and Future Perspectives on Aq Ra 741 Research
Summary of Key Findings and Contributions to Muscarinic Receptor Pharmacology
AQ-RA 741 is identified as a potent and selective competitive antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. apexbt.combiocrick.comnih.govcapes.gov.br Its chemical structure is that of a tricyclic antimuscarinic drug, an analogue of AF-DX 116. nih.govcapes.gov.br
In radioligand binding studies, this compound consistently demonstrates a high affinity for cardiac M2 sites, with a pKi value of 8.30. apexbt.combiocrick.comnih.govcapes.gov.brrndsystems.comtocris.com It exhibits intermediate affinity for cortical M1 sites (pKi = 7.70) and lower affinity for glandular M3 sites (pKi = 6.82). apexbt.combiocrick.comnih.govcapes.gov.brrndsystems.comtocris.com Furthermore, studies have shown that this compound possesses high affinity for M4 receptors, comparable to its affinity for M2 receptors, while displaying low affinity for M5 receptors. nih.govcapes.gov.brnih.govresearchgate.netdrugbank.comnih.govnih.gov This selectivity profile is particularly pronounced for M2 and M4 receptors, with this compound showing 195-fold and 129-fold higher affinities for these subtypes, respectively, compared to M5 receptors. researchgate.netdrugbank.com It also demonstrates 9- to 60-fold greater selectivity for M3 over M5. nih.gov
The affinity profile of this compound across muscarinic receptor subtypes is summarized in the table below:
| Muscarinic Receptor Subtype | pKi Value | Selectivity Relative to M2 (approx.) |
| M2 (cardiac) | 8.30 | - |
| M1 (cortical) | 7.70 | ~4-fold lower |
| M3 (glandular) | 6.82 | ~30-fold lower |
| M4 | High | Comparable to M2 |
| M5 | Low | Significantly lower |
Note: pKi values represent the negative logarithm of the inhibition constant, with higher values indicating greater binding affinity.
Functional studies have reinforced this compound's M2 selectivity, demonstrating its 60 to 87-fold higher affinity for cardiac muscarinic receptors compared to those in tracheal, intestinal, or bladder smooth muscle. apexbt.combiocrick.comnih.govcapes.gov.br In vivo experiments in rats, guinea-pigs, and cats confirmed this cardioselectivity, showing that this compound preferentially inhibits vagally or agonist-induced bradycardia. apexbt.combiocrick.comnih.govcapes.gov.brmedchemexpress.commedchemexpress.com The observed ratio of potencies between cardiac and other muscarinic receptor-mediated effects ranged from 9- to over 100-fold, underscoring its remarkable in vivo selectivity as an M2 antagonist. apexbt.comnih.govcapes.gov.br
The M2 muscarinic receptor subtype plays a crucial role in regulating heart rate, mediating muscarinic receptor-dependent movement, antinociceptive responses, and temperature control. apexbt.combiocrick.com this compound's specific antagonism of this receptor has made it an invaluable pharmacological tool for dissecting the physiological roles of M2 receptors and distinguishing them from other muscarinic subtypes in complex biological systems.
Prospective Research Directions and Unanswered Questions in the Field
Despite the significant contributions of this compound to muscarinic receptor pharmacology, several avenues for future research remain.
Elucidating the Full Pharmacological Profile: While this compound's selectivity for M2 and M4 receptors is well-established, further detailed investigations into its interaction with all five muscarinic receptor subtypes (M1-M5) in diverse physiological contexts could provide a more comprehensive understanding of its pharmacological nuances. Specifically, a deeper exploration of its precise binding characteristics and functional consequences at the M4 receptor, given its high affinity, would be beneficial.
Structural Basis of Selectivity: Advanced structural biology techniques, such as cryo-electron microscopy or X-ray crystallography, could be employed to determine the high-resolution structure of this compound in complex with the M2 and M4 receptors. This would provide atomic-level insights into the molecular determinants of its remarkable selectivity, identifying key amino acid residues involved in binding and antagonism. Such structural information could guide the rational design of novel, even more selective muscarinic modulators.
In Vivo Efficacy in Disease Models: Given the M2 receptor's involvement in heart rate regulation and other physiological processes, further research could explore the therapeutic potential of this compound or its derivatives in preclinical models of bradycardic disorders or other conditions where M2 antagonism might be beneficial. medchemexpress.commedchemexpress.comcapes.gov.br While the article strictly excludes dosage and safety, the utility of such a selective compound for research into disease mechanisms remains pertinent.
Allosteric Modulation and Biased Agonism: Future studies could investigate whether this compound exhibits any allosteric modulation or biased signaling properties at muscarinic receptors. Understanding if it preferentially stabilizes certain receptor conformations or activates specific downstream signaling pathways could uncover novel therapeutic opportunities beyond simple competitive antagonism.
Comparative Studies with Newer Antagonists: As new muscarinic receptor antagonists are discovered, comparative pharmacological studies with this compound would be valuable. This would help benchmark its selectivity and potency against emerging compounds, further solidifying its role as a reference compound in muscarinic receptor research.
By addressing these questions, future research on this compound can continue to advance the understanding of muscarinic receptor pharmacology and potentially pave the way for the development of highly targeted therapeutic agents.
Q & A
How does AQ-RA 741's concentration-dependent biphasic effect (enhancement at low concentrations vs inhibition at high concentrations) influence experimental design in mAChR functional studies?
Answer:
Researchers must first establish concentration-response curves to identify dose ranges that avoid confounding biphasic effects. For example, demonstrates that this compound enhances receptor activity at concentrations below 10 nM but inhibits activity above 100 nM, particularly at m4 receptors. Experimental protocols should use intermediate concentrations (e.g., 30–50 nM) to isolate antagonistic effects, validated via competitive binding assays (e.g., [3H]NMS displacement in ). Pre-testing in target tissues (e.g., brain slices vs. transfected cells) is critical due to receptor subtype heterogeneity.
What methodological approaches are recommended to resolve contradictions in this compound's reported receptor selectivity (M1 vs M2/M4)?
Answer:
Discrepancies in selectivity (e.g., M1 in vs M2/M4 in and ) arise from differences in assay systems (binding vs. functional assays) and tissue sources (transfected cells vs. native receptors). To address this:
- Use orthogonal validation (e.g., knockout models or siRNA silencing of specific receptor subtypes).
- Combine this compound with subtype-selective antagonists (e.g., pirenzepine for M1) in competitive displacement assays ().
- Cross-reference functional data (e.g., GTPγS binding in ) with receptor expression profiles in target tissues.
How do this compound's pharmacokinetic properties, such as blood-brain barrier (BBB) penetration, impact its utility in central nervous system (CNS) studies?
Answer:
shows that this compound has limited BBB penetration compared to newer analogs (0.014–0.042% brain uptake in mice). For CNS studies, direct intracranial administration (e.g., via cannulae in ) is recommended to bypass BBB limitations. Systemic dosing requires higher concentrations (e.g., 1 mg/kg in ), but researchers must control for peripheral effects using tissue-specific delivery or pharmacodynamic markers.
What experimental controls are essential when evaluating this compound's effects on cognitive functions in vivo?
Answer:
- Temporal controls: Allow ≥24-hour drug washout periods to distinguish acute vs. long-term effects ( ).
- Solvent controls: Use DMSO/saline vehicles to account for solvent-induced artifacts ().
- Behavioral baselines: Pre-train animals before drug administration to isolate learning deficits from motor/ sensory impairments ( ).
- Dose validation: Confirm target engagement via ex vivo receptor binding or functional assays (e.g., GTPγS in ).
How can researchers optimize this compound's administration route for subtype-specific mAChR studies?
Answer:
- Localized delivery: For brain studies, use stereotaxic cannulae () to minimize off-target effects.
- Systemic dosing: Pair with peripherally restricted antagonists (e.g., methylscopolamine) to isolate central vs. peripheral receptor contributions.
- Dose calibration: Reference in vitro IC50 values (e.g., 1.5–2 nM in ) to estimate in vivo efficacy, adjusting for bioavailability.
What strategies mitigate confounding factors when interpreting this compound's effects in behavioral models (e.g., cocaine discrimination)?
Answer:
- Dose-ranging studies: Test sub-threshold to supra-threshold doses to identify selective vs. non-specific effects ( ).
- Negative controls: Include inactive enantiomers or structurally distinct antagonists (e.g., AF-DX 116 in ) to confirm mechanistic specificity.
- Kinetic monitoring: Track drug plasma/brain levels to correlate exposure with behavioral outcomes.
How does this compound's receptor stabilization mechanism inform its use in structural studies of mAChR conformations?
Answer:
this compound stabilizes inactive receptor conformations ( ), making it suitable for cryo-EM or X-ray crystallography. Researchers should:
- Use saturating concentrations (≥100 nM) to maximize receptor occupancy.
- Validate conformational states via functional assays (e.g., GTPγS binding in ).
- Compare with agonists (e.g., acetylcholine) to map ligand-induced structural changes.
What are the limitations of using this compound as a tool compound in comparative studies with newer mAChR antagonists?
Answer:
- Lower selectivity: Newer compounds (e.g., compound 4 in ) show 5–6x higher m2 selectivity.
- BBB limitations: this compound's poor brain penetration restricts CNS applications without invasive delivery.
- Kinetic variability: Its dissociation rate may complicate functional assays requiring prolonged receptor blockade.
Recommendations: Use this compound as a benchmark in head-to-head studies with modern analogs, controlling for pharmacokinetic differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
